2'-Bromo-5'-iodoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-5’-iodoacetophenone is an organic compound that belongs to the class of halogenated acetophenones It is characterized by the presence of bromine and iodine atoms attached to the benzene ring of acetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 2’-iodoacetophenone using brominating agents such as liquid bromine, N-bromosuccinimide, or copper bromide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-5’-iodoacetophenone may involve large-scale bromination processes using efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-5’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with various aryl or alkynyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in organic solvents such as tetrahydrofuran or dimethylformamide under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted acetophenones depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and alkynylated acetophenones.
Scientific Research Applications
2’-Bromo-5’-iodoacetophenone has several scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its ability to undergo selective modifications, leading to bioactive molecules.
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-iodoacetophenone in chemical reactions involves the activation of the carbonyl group and the halogen atoms. The bromine and iodine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. In cross-coupling reactions, the halogen atoms participate in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form new carbon-carbon bonds .
Comparison with Similar Compounds
2’-Bromoacetophenone: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
2’-Iodoacetophenone: Lacks the bromine atom, which affects its reactivity and selectivity in certain reactions.
2’-Chloro-5’-bromoacetophenone: Contains chlorine instead of iodine, leading to different reactivity patterns.
Uniqueness: 2’-Bromo-5’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in various chemical reactions. This dual halogenation allows for a broader range of synthetic applications and the formation of more complex molecules compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
1-(2-bromo-5-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWZVLARPQXKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261581-18-3 |
Source
|
Record name | 1-(2-bromo-5-iodophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.